molecular formula C8H16ClNO2 B1319502 Methyl 2-(piperidin-4-yl)acetate hydrochloride CAS No. 81270-37-3

Methyl 2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B1319502
CAS No.: 81270-37-3
M. Wt: 193.67 g/mol
InChI Key: ADBDFGZYGJGDNJ-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)acetate hydrochloride ( 81270-37-3) is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 8 H 16 ClNO 2 and a molecular weight of 193.67 g/mol , features a piperidine ring, a privileged scaffold found in numerous bioactive molecules . The presence of both the ester and the basic piperidine nitrogen makes it a valuable bifunctional building block for the synthesis of more complex target molecules. Researchers utilize this compound primarily as a precursor in the design and development of potential pharmaceutical agents, where it can be incorporated to modulate the physicochemical properties and biological activity of new chemical entities . It has a melting point of 155°C . The compound is supplied as a powder and should be stored at room temperature. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-piperidin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDFGZYGJGDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593633
Record name Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81270-37-3
Record name Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (4-Piperidyl)acetate Hydrochloride
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Preparation Methods

Direct Alkylation/Esterification of Piperidine Derivatives

The most common synthetic approach involves the alkylation or esterification of piperidine derivatives, particularly 4-substituted piperidines, with methyl acetate or methyl chloroacetate under controlled conditions.

  • Typical Reaction : 4-methylpiperidine or piperidin-4-yl derivatives react with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.
  • Solvents : Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to maintain reaction efficiency.
  • Salt Formation : The free base product is converted to the hydrochloride salt by treatment with gaseous HCl or aqueous HCl in solvents like diethyl ether.
  • Purification : Recrystallization or column chromatography is employed to achieve high purity.

Analytical Confirmation : Purity and structure are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), mass spectrometry (MS), and elemental analysis.

Step Reagents/Conditions Outcome
Alkylation/Esterification 4-methylpiperidine + methyl chloroacetate + base (NaH or K2CO3) in THF/DCM Formation of methyl 2-(4-methylpiperidin-4-yl)acetate
Salt Formation Treatment with HCl gas or aqueous HCl in diethyl ether Formation of hydrochloride salt
Purification Recrystallization or chromatography High purity compound (>95%)

Transfer Hydrogenation Route for Piperidine Carboxylic Acid Derivatives

An alternative method involves the conversion of piperidine-4-carboxylic acid to its methylated derivative via transfer hydrogenation, followed by salt formation.

  • Process : Piperidine-4-carboxylic acid is reacted with formaldehyde under transfer hydrogenation conditions using a palladium or platinum catalyst on charcoal.
  • Conditions : The reaction is conducted in aqueous acidic media (e.g., formic acid) at elevated temperatures (90–95 °C) under ambient pressure.
  • Product : 1-methylpiperidine-4-carboxylic acid is obtained, which can be converted to the hydrochloride salt.
Step Reagents/Conditions Outcome
Transfer Hydrogenation Piperidine-4-carboxylic acid + formaldehyde + Pd/C catalyst + formic acid, heat to 90–95 °C 1-methylpiperidine-4-carboxylic acid
Salt Formation Treatment with HCl Hydrochloride salt formation

Hydrolysis and Esterification of Piperidyl Acetamide Derivatives

Though more commonly applied to related compounds like methyl phenidate hydrochloride, this two-step process can be adapted for methyl 2-(piperidin-4-yl)acetate hydrochloride synthesis.

  • Stage 1 : Acidic hydrolysis of piperidyl acetamide derivatives using 20% aqueous hydrochloric acid at reflux temperature (2–6 hours) to yield the corresponding piperidyl acetic acid.
  • Stage 2 : Esterification of the piperidyl acetic acid with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form the methyl ester.
  • Salt Formation : Subsequent treatment with alcoholic hydrochloric acid (e.g., HCl in isopropyl alcohol) precipitates the hydrochloride salt.
Step Reagents/Conditions Outcome
Hydrolysis Piperidyl acetamide + 20% HCl, reflux 2–6 h Piperidyl acetic acid
Esterification Piperidyl acetic acid + methanol + acid catalyst (thionyl chloride) Methyl ester formation
Salt Formation Treatment with HCl in isopropyl alcohol Hydrochloride salt precipitation
Method Advantages Limitations Typical Purity Achieved
Direct Alkylation/Esterification Straightforward, well-established, scalable Requires anhydrous conditions, base handling >95%
Transfer Hydrogenation Mild conditions, selective methylation Requires catalyst and formaldehyde handling High, dependent on catalyst efficiency
Hydrolysis + Esterification Allows use of stable amide precursors Multi-step, longer reaction times >99% (with purification)
  • The direct alkylation method is widely used due to its simplicity and efficiency, with purification by recrystallization yielding high-purity hydrochloride salts suitable for pharmaceutical use.
  • Transfer hydrogenation offers a selective methylation route under mild conditions, beneficial for sensitive substrates.
  • The hydrolysis and esterification approach, while more complex, provides a route to high-purity products and is adaptable to various piperidine derivatives.
  • Analytical techniques such as ¹H and ¹³C NMR confirm the presence of characteristic piperidine ring protons (δ 1.4–2.8 ppm) and methyl ester protons (δ 3.6–3.8 ppm).
  • HPLC with UV detection at 210–220 nm is standard for purity assessment, often achieving >95% purity.
  • Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight (e.g., [M+H]⁺ at m/z ~208).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-4-yl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-(piperidin-4-yl)acetate hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, including:

  • Esterification : Used to form esters from carboxylic acids and alcohols.
  • Nucleophilic Substitution : Acts as a nucleophile in substitution reactions, facilitating the formation of more complex molecules.

This versatility is crucial for developing pharmaceuticals and other specialty chemicals.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications, particularly in the following areas:

  • Neurological Disorders : Studies indicate that this compound may have neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. It has shown promise in inhibiting apoptosis in neuronal cells under oxidative stress conditions.
  • Anti-inflammatory Properties : Research has demonstrated significant anti-inflammatory effects, suggesting its application in managing diseases characterized by chronic inflammation.
  • Antitumor Activity : Preliminary studies indicate that this compound can inhibit the growth of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have illustrated the biological activities of this compound:

Neuroprotective Effects

A study highlighted that this compound exhibited neuroprotective properties by reducing cell death in neuronal cultures exposed to oxidative stress. This suggests a potential role in therapies for neurodegenerative diseases.

Anti-inflammatory Activity

Another investigation focused on the compound's ability to downregulate pro-inflammatory cytokines in cellular models. These findings imply its utility in treating inflammatory disorders such as arthritis or other chronic inflammatory conditions.

Antitumor Activity

Research indicated that this compound could inhibit the proliferation of specific cancer cell lines. This positions it as a promising lead compound for further investigation in oncology.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

    Receptor Binding: Interaction with neurotransmitter receptors.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate Hydrochloride: A stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).

    Methyl 2-phenyl-2-(piperidin-2-yl)acetate hydrochloride: A compound with similar structural features but different pharmacological properties.

Uniqueness

Methyl 2-(piperidin-4-yl)acetate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-(piperidin-4-yl)acetate hydrochloride is a piperidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is primarily explored for its potential therapeutic effects, including neuropharmacological applications and interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

  • Neuropharmacological Effects : The compound has been studied for its potential role in modulating neurotransmitter systems, particularly in relation to serotonin and dopamine pathways.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting potential applications in treating infections.

The mechanism of action involves interactions with specific molecular targets, influencing various biochemical processes. It can act as either an inhibitor or activator of certain enzymes, depending on the context of its application.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other piperidine derivatives. The following table summarizes these comparisons:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(piperidin-4-yl)acetateLacks additional functional groupsSimpler structure, less reactive
Methyl 3-(piperidin-4-yl)propanoateDifferent alkyl chain lengthDistinct pharmacological profile
Methyl 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}acetate hydrochlorideContains a sulfanyl groupEnhanced reactivity and biological properties

This comparative analysis highlights the unique chemical reactivity and biological properties of this compound, particularly its specific substitution pattern.

Antimicrobial Activity

A study examining various piperidine derivatives found that compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Studies

In neuropharmacology, this compound has been investigated for its effects on serotonin receptors. A related compound was noted for its ability to block serotonin receptor signaling in vivo, indicating a potential role in modulating mood and anxiety disorders .

Q & A

Q. What are the key physicochemical properties of methyl 2-(piperidin-4-yl)acetate hydrochloride, and how do they influence experimental design?

Answer: The compound (C₇H₁₄ClNO₂, MW 179.64 g/mol) is a hydrochloride salt with a piperidine ring and ester group. Key properties include:

  • Solubility : Highly soluble in polar solvents (water, methanol) due to ionic chloride and polar ester groups, but less soluble in non-polar solvents .
  • Stability : Hydroscopic; requires storage in anhydrous conditions at 2–8°C to prevent hydrolysis of the ester moiety .
  • pKa : Estimated pKa of the piperidine nitrogen is ~10.5, making it protonated under physiological pH, which affects receptor binding in pharmacological studies .

Q. Experimental Design Implications :

  • Use inert atmospheres (N₂/Ar) during synthesis to avoid ester hydrolysis.
  • Characterize purity via HPLC with UV detection (λ = 210–230 nm) due to the lack of strong chromophores .

Q. What are the standard synthetic routes for this compound, and how do yields vary with reaction conditions?

Answer: Two primary routes are documented:

Esterification of Piperidine-4-acetic Acid :

  • React piperidine-4-acetic acid with methanol under acidic catalysis (HCl gas). Yield: 60–75% .
  • Key Challenge : Over-acidification can degrade the piperidine ring.

Reductive Amination :

  • Condense 4-piperidone with methyl bromoacetate, followed by HCl salt formation. Yield: 50–65% .
  • Optimization : Use NaBH₃CN as a reducing agent to minimize side reactions.

Q. Data Contradictions :

  • Yields drop below 50% if moisture is present during esterification .

Q. How does the hydrochloride salt form impact solubility and bioavailability in preclinical studies?

Answer:

  • Solubility : The hydrochloride salt increases aqueous solubility (critical for in vivo assays) but may reduce membrane permeability due to high polarity .
  • Bioavailability : Salt formation improves oral absorption in rodent models by enhancing dissolution rates. However, ester hydrolysis in plasma generates free piperidine-4-acetic acid, requiring pharmacokinetic monitoring .

Q. Methodological Note :

  • Use phosphate-buffered saline (PBS, pH 7.4) for solubility assays to mimic physiological conditions .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing impurities in this compound?

Answer:

  • HPLC-MS : Detects hydrolyzed byproducts (e.g., piperidine-4-acetic acid) and residual solvents. Use a C18 column with 0.1% formic acid in water/acetonitrile gradient .
  • NMR : ¹H NMR (D₂O) identifies ester hydrolysis (loss of methyl singlet at δ 3.6 ppm) and piperidine ring integrity (multiplet at δ 2.8–3.2 ppm) .
  • Karl Fischer Titration : Quantifies moisture content (>0.5% indicates instability) .

Q. Case Study :

  • A batch with 1.2% moisture showed 15% hydrolysis after 1 month at 25°C .

Q. How does the compound’s reactivity with nucleophiles influence its utility in medicinal chemistry?

Answer:

  • Ester Reactivity : The methyl ester undergoes transesterification or hydrolysis with nucleophiles (e.g., amines, thiols), enabling prodrug strategies. For example, coupling with peptide motifs enhances tissue targeting .
  • Piperidine Ring : The secondary amine participates in Schiff base formation or alkylation, useful for creating derivatives with enhanced CNS penetration .

Q. Experimental Caution :

  • Avoid strong bases (e.g., NaOH) during derivatization to prevent ester cleavage .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability :
    • Stable at pH 2–4 (t₁/₂ > 6 months at 4°C).
    • Degrades rapidly at pH >7 (t₁/₂ = 48 hours at 25°C) due to ester hydrolysis .
  • Thermal Stability :
    • Decomposes above 150°C (TGA data). Short-term stability at 25°C requires desiccants .

Q. Recommendation :

  • Use lyophilization for long-term storage .

Q. How is this compound utilized as a building block in drug discovery, particularly for CNS targets?

Answer:

  • Neurological Applications : The piperidine moiety mimics neurotransmitters (e.g., dopamine, serotonin), making it a key scaffold for dopamine D₂/D₃ receptor ligands .
  • Case Study : Derivatives with substituted aryl groups on the piperidine ring showed nanomolar affinity for σ-1 receptors in Alzheimer’s models .

Q. Synthetic Example :

  • Coupling with benzyl chlorides via SN2 reactions yielded analogs with improved blood-brain barrier penetration .

Q. How can researchers resolve contradictory data on reaction yields or biological activity across studies?

Answer:

  • Root Causes :
    • Purity discrepancies (e.g., residual solvents affecting assays) .
    • Varied salt forms (e.g., free base vs. hydrochloride) altering solubility .
  • Mitigation Strategies :
    • Standardize analytical protocols (e.g., HPLC purity >98%).
    • Report reaction conditions comprehensively (e.g., moisture levels, catalyst batches) .

Q. Example :

  • A study reporting 40% yield omitted inert atmosphere use, while others achieving 70% employed strict anhydrous conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(piperidin-4-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(piperidin-4-yl)acetate hydrochloride

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